Povidone-iodine

Catalog No.
S568915
CAS No.
25655-41-8
M.F
C6H9I2NO
M. Wt
364.95 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Povidone-iodine

CAS Number

25655-41-8

Product Name

Povidone-iodine

IUPAC Name

1-ethenylpyrrolidin-2-one;molecular iodine

Molecular Formula

C6H9I2NO

Molecular Weight

364.95 g/mol

InChI

InChI=1S/C6H9NO.I2/c1-2-7-5-3-4-6(7)8;1-2/h2H,1,3-5H2;

InChI Key

CPKVUHPKYQGHMW-UHFFFAOYSA-N

SMILES

C=CN1CCCC1=O.II

Solubility

Soluble in water
Soluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone.
Practically insoluble in acetone, and light petroleum.
Solubility in water: good

Synonyms

Alphadine, Alphadines, Betadine, Betadines, Betaisodona, Disadine, Disadines, Isodine, Isodines, Pharmadine, Pharmadines, Polyvinylpyrrolidone Iodine, Polyvinylpyrrolidone Iodines, Povidone Iodine, Povidone-Iodine, Povidone-Iodines, Providine, Providines, PVP Iodine, PVP-I, PVP-Iodine, PVP-Iodines

Canonical SMILES

C=CN1CCCC1=O.II

Povidone-iodine (PVP-I), also known as iodopovidone, is a topical antiseptic agent widely used in healthcare settings for skin disinfection before and after surgery []. It was discovered in 1955 by H. A. Shelanski and M. V. Shelanski []. PVP-I's significance lies in its broad-spectrum antimicrobial activity against bacteria, viruses, and fungi, making it a valuable tool for preventing infections in various medical procedures [].


Molecular Structure Analysis

PVP-I is a complex formed by the interaction of polyvinylpyrrolidone (PVP), a synthetic polymer, and elemental iodine []. The iodine atoms are covalently bonded to the pyrrolidone rings of PVP, forming a stable complex that slowly releases free iodine in solution []. This slow release is a key feature of PVP-I, allowing for sustained antimicrobial activity at the application site.


Chemical Reactions Analysis

Synthesis

The exact synthesis of PVP-I is a proprietary process, but it generally involves the reaction of iodine with a PVP solution under controlled conditions [].

Decomposition

PVP-I slowly decomposes over time, releasing free iodine. Light and heat can accelerate this decomposition process [].

Chemical Reactions with Microorganisms

PVP-I's antimicrobial activity is primarily due to the release of free iodine. The iodine reacts with essential cellular components of microorganisms, such as proteins and membranes, leading to cell death [].

Physical and Chemical Properties

  • Appearance: Brownish-red liquid or powder [].
  • Odor: Slight iodine odor [].
  • Melting Point: Not applicable, as it's a complex [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in water, slightly soluble in alcohol [].
  • Stability: Relatively stable in cool, dark conditions. Light and heat can accelerate decomposition [].

As mentioned earlier, PVP-I's antimicrobial activity relies on the release of free iodine. The released iodine disrupts the cell membrane and essential proteins of microorganisms, leading to cell death []. The slow release of iodine from the PVP complex allows for prolonged activity at the application site.

  • Skin irritation: Prolonged or repeated use can cause skin irritation, burning, or dryness [].
  • Allergic reactions: Allergic reactions to iodine or PVP can occur in rare cases [].
  • Thyroid function: Excessive use, particularly near open wounds, can interfere with thyroid function [].

Precautions:

  • Follow the instructions on the product label carefully.
  • Do not use on open wounds for extended periods.
  • Consult a healthcare professional before using PVP-I if pregnant, breastfeeding, or have thyroid problems [].

Antimicrobial Activity and Mechanism of Action

  • Broad-spectrum efficacy: PVP-I exhibits activity against a wide range of microorganisms, including bacteria, fungi, viruses, and protozoa. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). [Source: ]
  • Mechanism of action: Iodine, the active component of PVP-I, acts by disrupting the cell wall and protein structure of microorganisms, leading to cell death. Its rapid oxidation and broad-spectrum activity make it a valuable tool for researchers studying antimicrobial mechanisms and developing new infection prevention strategies. [Source: ]

Preoperative Decolonization and Infection Prevention

  • Reducing surgical site infections: Research suggests PVP-I may be effective in preoperative decolonization, particularly for Staphylococcus aureus, including MRSA and mupirocin-resistant strains. This could help reduce the risk of surgical site infections, a significant healthcare burden. [Source: ]
  • Combating biofilm formation: PVP-I shows potential in preventing biofilm formation by microorganisms, which can make them more resistant to antibiotics and other antimicrobials. This property makes it a valuable tool for research in biofilm control and developing strategies to combat chronic infections. [Source: ]

Wound Healing and Tissue Repair

  • Antimicrobial activity in wound healing: PVP-I can promote wound healing by reducing bacterial burden and preventing infection. Research is exploring its potential to further enhance wound healing by stimulating tissue regeneration and reducing inflammation. [Source: ]
  • Cytotoxic effects on cancer cells: Studies have shown that PVP-I exhibits cytotoxic effects on various cancer cell lines in vitro and in vivo. This opens avenues for research exploring its potential as an anti-cancer agent or in combination therapies. [Source: ]

Emerging Applications and Future Directions

  • Environmental disinfection: PVP-I is being investigated for its potential to disinfect surfaces and water contaminated with pathogens, potentially contributing to improved sanitation and hygiene practices in various settings. [Source: ]
  • Food safety and preservation: Research is exploring the use of PVP-I as a food sanitizer to control microbial growth and extend the shelf life of perishable foods. [Source: ]

Physical Description

DryPowder
YELLOW-TO-BROWN HYGROSCOPIC POWDER.

Color/Form

Yellowish-brown amorphous hygroscopic powde

Odor

A slight characteristic odo

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 100 of 157 companies with hazard statement code(s):;
H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (90%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Povidone-iodine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Therapeutic Uses

Anti-Infective Agents, Local
Povidone-iodine is an iodophore that is used as a disinfectant and antiseptic mainly for the treatment of contaminated wounds and pre-operative preparation of the skin and mucous membranes as well as for disinfection of equipment.
BETADINE 5% Sterile Ophthalmic Prep Solution for the eye is indicated for prepping of the periocular region (lids, brow, and cheek) and irrigation of the ocular surface (cornea, conjunctiva, and palpebral fornices).

Pharmacology

Povidone-Iodine is an iodophor solution containing a water-soluble complex of iodine and polyvinylpyrrolidone (PVP) with broad microbicidal activity. Free iodine, slowly liberated from the polyvinylpyrrolidone iodine (PVPI) complex in solution, kills eukaryotic or prokaryotic cells through iodination of lipids and oxidation of cytoplasmic and membrane compounds. This agent exhibits a broad range of microbicidal activity against bacteria, fungi, protozoa, and viruses. Slow release of iodine from the PVPI complex in solution minimizes iodine toxicity towards mammalian cells.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AG - Iodine products
D08AG02 - Povidone-iodine
D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA09 - Povidone-iodine
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AC - Medicated shampoos
D11AC06 - Povidone-iodine
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX11 - Povidone-iodine
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA15 - Povidone-iodine
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX18 - Povidone-iodine

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

25655-41-8

Drug Warnings

No studies are available in patients with thyroid disorders; therefore, caution is advised in using BETADINE 5% Sterile Ophthalmic Prep Solution in these patients due to the possibility of iodine absorption.
Because of the potential for serious adverse reactions in nursing infants from BETADINE 5% Sterile Ophthalmic Prep Solution, a decision should be made to discontinue nursing or discontinue the drug, taking into account the importance of the drug to the mother.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For external use only. Not for intraocular injection or irrigation.
For more Drug Warnings (Complete) data for Povidone-iodine (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antimicrobial

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
A complex of iodine with providone, containing 9 to 12% of available iodine calculated on dry basis.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effect of ethyl alcohol, glycerin, sodium lauryl sulfate, benzalkonium chloride (I) and polysorbate 80, on iodine release from povidone-iodine formulations, was studied in vitro and in rats. Ethyl alcohol and I increased the absorption of iodine 24 h after oral doses. In vitro results on iodine release were variable, with I producing the greatest effect. Possible interferences with laboratory tests were noted. Liver, blood and thyroid levels in rats were reported.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-13
Sebe, I., Szabó, B., Nagy, Z. K., Szabó, D., Zsidai, L., Kocsis, B., & Zelkó, R. (2013). Polymer structure and antimicrobial activity of polyvinylpyrrolidone-based iodine nanofibers prepared with high-speed rotary spinning technique. International Journal of Pharmaceutics, 458(1), 99–103. doi:10.1016/j.ijpharm.2013.10.011

Explore Compound Types